REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4]Cl.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7]>>[CH3:1][O:2][CH2:3][CH2:4][N:8]([CH2:9][CH3:10])[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
COCCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mixed solution prepared
|
Type
|
CUSTOM
|
Details
|
reacted at 120° C. for 50 hours
|
Duration
|
50 h
|
Type
|
CUSTOM
|
Details
|
the crystals that settled out were removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was subjected to normal-pressure distillation
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |